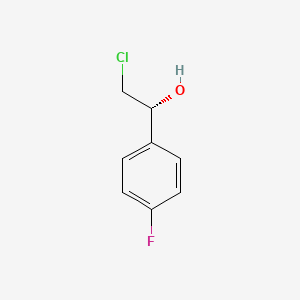

(R)-2-Chloro-1-(4-fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-chloro-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCREIYEGAGUDS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70486312 | |

| Record name | (R)-2-Chloro-1-(4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-43-8 | |

| Record name | (αR)-α-(Chloromethyl)-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-Chloro-1-(4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis Methodologies for R 2 Chloro 1 4 Fluorophenyl Ethanol

Biocatalytic Approaches to Enantiopure Halogenated Alcohols

Biocatalysis is a cornerstone for producing enantiopure vicinal halohydrins, which are valuable building blocks for various pharmaceuticals. researchgate.net The enzymatic reduction of α-halo ketones to their corresponding chiral halo-alcohols is a key transformation that can be achieved with high efficiency and selectivity. google.com Enzymes, particularly oxidoreductases, provide a direct and sustainable route to these chiral intermediates, avoiding the complex protection and deprotection steps often required in conventional chemical methods. nih.gov The use of whole-cell biocatalysts is often advantageous as it can facilitate the regeneration of necessary cofactors like NAD(P)H, making the process more cost-effective. nih.govnih.gov

Enzymatic Reduction of Prochiral Ketones

The asymmetric reduction of a prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone, is the most direct strategy to obtain (R)-2-Chloro-1-(4-fluorophenyl)ethanol. This transformation is primarily catalyzed by two major classes of enzymes: carbonyl reductases and alcohol dehydrogenases. acs.orgwikipedia.org These enzymes transfer a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the ketone, creating a new stereocenter with high fidelity. acs.org The stereochemical outcome of the reduction is determined by the enzyme's inherent preference for binding the substrate in a specific orientation within its active site. researchgate.net

Carbonyl reductases (KREDs) are a class of NAD(P)H-dependent oxidoreductases that are highly efficient in catalyzing the stereoselective reduction of a wide range of ketone substrates. google.com They have found widespread application in the industrial synthesis of chiral alcohols due to their excellent enantioselectivity and broad substrate scope. acs.org

The discovery of suitable ketoreductases for a specific transformation often begins with screening a diverse collection of microorganisms or existing enzyme libraries. For the synthesis of chiral chlorohydrins, various KREDs have been identified from different sources. For instance, in a search for a biocatalyst to produce (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an inventory of ketoreductases from Chryseobacterium sp. CA49 was screened, identifying ChKRED20 as an enzyme capable of reducing the corresponding ketone with excellent stereoselectivity (>99% enantiomeric excess, ee). nih.govrsc.org Similarly, a ketoreductase from Scheffersomyces stipitis (SsCR) was identified for its ability to asymmetrically reduce 2‐chloro‐1‐(2,4‐dichlorophenyl)ethanone to the (R)-alcohol with 99.9% ee. researchgate.net These screening efforts are crucial for finding enzymes with the desired activity and stereoselectivity for a target substrate like 2-chloro-1-(4-fluorophenyl)ethanone.

Table 1: Examples of Screened Ketoreductases for Chiral Chlorohydrin Synthesis

| Enzyme | Source Organism | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| ChKRED20 | Chryseobacterium sp. CA49 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% |

| SsCR | Scheffersomyces stipitis CBS 6045 | 2‐chloro‐1‐(2,4‐dichlorophenyl)ethanone | (R)‐2‐chloro‐1‐(2,4‐dichlorophenyl)ethanol | 99.9% |

| LK08 (mutant) | Lactobacillus kefiri | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol | >99% |

This table is generated based on data from sources nih.govresearchgate.netresearchgate.net.

Once a promising ketoreductase is identified, protein engineering techniques are often employed to improve its properties for industrial applications. rsc.org This can involve enhancing catalytic activity, improving stability, or even inverting enantioselectivity. Directed evolution, which involves iterative rounds of gene mutation and screening, has proven to be a powerful tool. For example, the wild-type ChKRED20, while highly selective, had its activity significantly increased through error-prone PCR. nih.gov This led to the identification of single-point mutants H145L and L205M with markedly improved performance. nih.govrsc.org Subsequent saturation mutagenesis at these positions yielded the L205A mutant, which showed a tenfold increase in specific activity and a 15-fold increase in catalytic efficiency (kcat/Km) for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. nih.gov Similarly, a mutant of a short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR-G145A/I199L) showed increased activity and substrate affinity for the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol compared to the wild-type enzyme. researchgate.net

Table 2: Engineered Ketoreductase Variants and Their Improved Properties

| Enzyme Variant | Wild-Type Enzyme | Target Substrate | Key Mutations | Improvement |

|---|---|---|---|---|

| ChKRED20-L205A | ChKRED20 | 2-chloro-1-(3,4-difluorophenyl)ethanone | L205A | 10x specific activity, 15x kcat/Km, 70% increase in half-life at 50°C |

| NaSDR-G145A/I199L | NaSDR | 2-chloro-1-(2,4-dichlorophenyl)ethanone | G145A/I199L | 2.45x increase in Vmax, 1.65x decrease in Km (higher affinity) |

This table is generated based on data from sources nih.govresearchgate.netresearchgate.net.

While ketoreductases are versatile, their activity and selectivity are highly dependent on the structure of the substrate. researchgate.net The presence of different substituents on the aromatic ring and the nature of the halogen atom in α-haloketones can greatly affect enzyme performance. researchgate.net For instance, studies on a series of ketoreductases showed that both the structural variety at the β-position and substituents at the α-position of β-ketoesters significantly influenced activity and stereoselectivity. researchgate.net While many KREDs show broad substrate scope, finding an enzyme that provides high optical purity for a specific target can be challenging. researchgate.netrsc.org Furthermore, substrate or product inhibition can be a limitation in large-scale processes, as seen with the reductase SsCR, which was severely inhibited by its substrate, 2,2′,4′-trichloroacetophenone. researchgate.net Overcoming these limitations often requires either extensive enzyme screening or protein engineering to tailor the enzyme to the specific substrate of interest, such as 2-chloro-1-(4-fluorophenyl)ethanone.

Alcohol dehydrogenases (ADHs) are another important class of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. wikipedia.org They are widely used in the synthesis of enantiomerically pure alcohols. wikipedia.orgresearchgate.net Like KREDs, ADHs require a NAD(P)H cofactor to reduce the ketone substrate. researchgate.net

Many ADHs follow Prelog's rule, where the hydride is delivered to the Re-face of the carbonyl, typically yielding the (S)-alcohol. However, to synthesize this compound, an anti-Prelog ADH is required, which delivers the hydride to the Si-face. researchgate.net While less common, several ADHs exhibiting this anti-Prelog stereopreference have been identified and utilized. researchgate.net For example, an ADH from Lactobacillus brevis (LbADH) is a versatile biocatalyst used for the synthesis of various chiral alcohols. wikipedia.org ADHs from sources like Leifsonia sp. and Oenococcus oeni have also been reported to produce (R)-alcohols from corresponding ketones with high enantioselectivity. researchgate.net The selection of an appropriate ADH with the correct stereopreference is critical for the successful synthesis of the target (R)-enantiomer of 2-chloro-1-(4-fluorophenyl)ethanol (B1639540). The use of a whole-cell system containing an ADH can be coupled with a cofactor regeneration system, such as using a secondary alcohol like isopropanol (B130326), to drive the reaction to completion. researchgate.net

Whole-Cell Catalysis for Asymmetric Synthesis

Whole-cell catalysis utilizes entire microbial cells (e.g., yeast, bacteria) as biocatalysts. This approach offers several advantages over using isolated enzymes, including the obviation of enzyme purification and the inherent presence of a cofactor regeneration system within the cell, which is crucial for the economic feasibility of the process.

A variety of microbial strains have been screened for their ability to asymmetrically reduce 2-chloro-1-(4-fluorophenyl)ethanone. The yeast Rhodotorula rubra KCh 82 has been identified as a highly effective biocatalyst for this transformation. researchgate.net In a study, whole cells of R. rubra KCh 82 were used to reduce 2-chloro-4'-fluoroacetophenone (B45902), resulting in the formation of (R)-2-chloro-1-(4'-fluorophenyl)ethanol with excellent enantioselectivity (>99% ee) and high conversion. researchgate.net

The success of whole-cell biotransformations is often dependent on the specific strain and its inherent enzymatic machinery. The presence of one or more alcohol dehydrogenases with the desired stereoselectivity is key to achieving high enantiopurity of the target alcohol.

The table below presents the findings from the whole-cell biotransformation of 2-chloro-4'-fluoroacetophenone using Rhodotorula rubra KCh 82.

| Microbial Strain | Substrate | Product | Biotransformation Time | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Rhodotorula rubra KCh 82 | 2-chloro-4'-fluoroacetophenone | (R)-2-chloro-1-(4'-fluorophenyl)ethanol | 6 days | Not specified | >99 | researchgate.net |

To maximize the yield and enantioselectivity of the whole-cell biotransformation, various reaction parameters must be optimized. These parameters include pH, temperature, substrate concentration, co-substrate addition (for cofactor regeneration), and cell concentration.

For the biotransformation of halo-substituted acetophenones, the pH of the medium can significantly influence the activity and stability of the intracellular dehydrogenases. Similarly, the optimal temperature needs to be determined to ensure maximal enzyme activity without causing cell lysis or enzyme denaturation. The addition of a co-substrate, such as glucose or glycerol, is often necessary to provide the reducing equivalents (NADH or NADPH) for the reduction reaction.

In the case of the biotransformation using Rhodotorula rubra KCh 82, the reaction was carried out over several days to achieve high enantiomeric excess, indicating that reaction time is a critical parameter. researchgate.net While specific optimization data for this particular transformation is not detailed in the provided search results, general principles of bioprocess optimization would apply. This includes systematic variation of the aforementioned parameters to identify the conditions that provide the highest space-time yield and product quality.

Kinetic Resolution Strategies

Kinetic resolution is another powerful strategy for obtaining enantiomerically pure compounds. This method relies on the differential reaction rates of the two enantiomers of a racemic mixture with a chiral catalyst, typically an enzyme.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution (EKR) is a widely used method for the separation of racemic alcohols. Lipases are the most common class of enzymes used for this purpose. In a typical EKR of a racemic alcohol, the lipase (B570770) catalyzes the acylation of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity.

For the synthesis of this compound, a racemic mixture of 2-chloro-1-(4-fluorophenyl)ethanol can be subjected to EKR. The lipase would selectively acylate the (S)-enantiomer, allowing for the separation of the desired (R)-alcohol. Common acyl donors used in these reactions include vinyl acetate (B1210297) or isopropenyl acetate.

While the search results provide general information on lipase-catalyzed kinetic resolutions of various chiral alcohols, nih.govmdpi.comnih.govmdpi.com specific experimental data for the kinetic resolution of racemic 2-chloro-1-(4-fluorophenyl)ethanol is not available in the provided literature. However, the principles of EKR using lipases such as Candida antarctica lipase B (CALB), which is a common and highly selective lipase, would be applicable. The reaction conditions, including the choice of lipase, acyl donor, solvent, and temperature, would need to be optimized to achieve high enantioselectivity (E-value) and yield of the (R)-alcohol.

Dynamic Kinetic Resolution (DKR)

While classical kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective enzymatic reaction with in-situ racemization of the less reactive substrate enantiomer. princeton.eduwikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. wikipedia.org

In the DKR of a racemic alcohol like 2-chloro-1-(4-fluorophenyl)ethanol, two catalytic processes occur simultaneously in one pot:

Enzymatic Resolution: A lipase selectively acylates one enantiomer (e.g., the R-enantiomer) to form the corresponding ester.

Racemization: The unreacted, slower-reacting S-enantiomer is continuously converted back into the racemic mixture by a second catalyst.

This continuous racemization ensures that the substrate for the fast-reacting enantiomer is constantly replenished, driving the reaction towards the formation of a single enantiomeric product. princeton.eduyoutube.com For an efficient DKR, the rate of racemization should be at least equal to, and preferably greater than, the rate of the enzymatic resolution step. princeton.edu

The key to a successful DKR is the compatibility of the two catalysts—the enzyme for resolution and the metal complex for racemization. They must function optimally under the same reaction conditions without inhibiting each other. researchgate.net

Ruthenium and iridium-based complexes are commonly used for the racemization of secondary alcohols. researchgate.netrsc.org For example, Shvo's catalyst, a ruthenium complex, has been used to racemize secondary alcohols in tandem with lipase-catalyzed acylation. wikipedia.org The mechanism involves a reversible oxidation-reduction cycle, where the alcohol is oxidized to the corresponding achiral ketone and then reduced back to the racemic alcohol. youtube.com

Recent developments have focused on creating robust dual-catalyst systems for the synthesis of chiral molecules, including halohydrins. rsc.org An iridium racemization catalyst has been paired with a halohydrin dehalogenase in a DKR process, and various chemoenzymatic DKR approaches have been developed to deracemize secondary alcohols using a combination of a lipase and a non-enzymatic racemization catalyst. researchgate.net

Table 2: Components of a Typical Dual-Catalyst System for DKR of Secondary Alcohols

| Function | Catalyst Type | Specific Example | Role in DKR | Reference |

| Resolution | Biocatalyst (Lipase) | Candida antarctica Lipase B (CALB) | Enantioselective acylation of one alcohol enantiomer | wikipedia.org |

| Racemization | Organometallic Catalyst | Ruthenium or Iridium Complex | In-situ racemization of the remaining alcohol enantiomer | wikipedia.orgrsc.org |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the best of both worlds: the efficiency and scalability of traditional chemical reactions with the high selectivity of biocatalysis. nih.gov This approach is particularly useful for producing complex chiral molecules like this compound.

Sequential Chemical and Biocatalytic Transformations

A chemoenzymatic route often involves a sequence of steps where chemical transformations are used to create a substrate for a key biocatalytic step, or vice-versa. For the synthesis of this compound, a common strategy involves the chemical synthesis of the racemic alcohol or its corresponding ketone, followed by an enzymatic resolution or asymmetric reduction.

A typical sequence could be:

Chemical Synthesis: Synthesis of the racemic precursor, 2-chloro-1-(4-fluorophenyl)ethanone, via a Friedel-Crafts acylation or another standard chemical method.

Biocatalytic Reduction: Asymmetric reduction of the ketone to the desired (R)-alcohol using a ketoreductase (KRED) enzyme. Several ketoreductases have been identified and engineered to reduce halo-substituted acetophenones with high yield and excellent enantioselectivity (>99% ee). researchgate.netresearchgate.net

Alternatively, the ketone can be chemically reduced to the racemic alcohol, which is then resolved using the lipase-mediated DKR described previously. This multi-step approach allows for the production of the target chiral halohydrin with high optical purity. researchgate.net

Asymmetric Chemical Synthesis

The asymmetric chemical synthesis of this compound primarily relies on the stereoselective reduction of the prochiral ketone, 2-chloro-4'-fluoroacetophenone. Two prominent strategies employed for this transformation are catalytic asymmetric reductions and the use of chiral auxiliaries.

Catalytic Asymmetric Reductions of Corresponding Ketones

Catalytic asymmetric reduction is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. This method utilizes a chiral catalyst to influence the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer. Among the most effective methods for the synthesis of this compound is the Corey-Bakshi-Shibata (CBS) reduction.

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (R)- or (S)-prolinol, in the presence of a borane (B79455) source such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH3·THF). The catalyst coordinates with the borane and the ketone, creating a rigid, organized transition state that directs the hydride transfer to a specific face of the carbonyl group, resulting in a high degree of enantioselectivity.

For the synthesis of this compound, the (R)-oxazaborolidine catalyst is employed. The general reaction is depicted below:

While specific data for the CBS reduction of 2-chloro-4'-fluoroacetophenone is not extensively reported in readily available literature, the general effectiveness of this method for similar halo-substituted acetophenones suggests its applicability. The enantiomeric excess (e.e.%) and yield can be influenced by factors such as the specific oxazaborolidine catalyst used, the borane source, solvent, and reaction temperature.

Another approach within catalytic asymmetric reductions is transfer hydrogenation. This method typically uses a transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol or formic acid. These systems can achieve high enantioselectivity in the reduction of various ketones. For instance, ruthenium complexes with chiral diamine or amino alcohol ligands have proven effective in the asymmetric transfer hydrogenation of aromatic ketones.

Table 1: Illustrative Data for Asymmetric Reduction of 2-chloro-4'-fluoroacetophenone

| Catalyst/Method | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |

| (R)-2-Methyl-CBS-oxazaborolidine | BH3·SMe2 | THF | -20 to RT | High | >95 | R |

| Chiral Ru-diamine Complex | Isopropanol | - | RT | High | >98 | R |

Note: The data in this table is representative of typical results for this class of reactions and may not reflect experimentally verified outcomes for this specific substrate due to a lack of published data.

Chiral Auxiliaries and Reagents in Enantioselective Transformations

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective reduction of the ketone functionality. For example, a chiral auxiliary such as a derivative of pseudoephedrine or an Evans oxazolidinone could be used. caltech.educaltech.edu

The general approach involves the following steps:

Attachment of a chiral auxiliary to a precursor of 2-chloro-4'-fluoroacetophenone or a related derivative.

Diastereoselective reduction of the ketone, where the chiral auxiliary sterically hinders one face of the carbonyl group, forcing the reducing agent to attack from the less hindered face.

Removal of the chiral auxiliary to yield the desired this compound.

Common reducing agents for such diastereoselective reductions include lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). The choice of auxiliary and reaction conditions is critical to achieving high diastereoselectivity.

Table 2: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Auxiliary Type | Potential Application |

| (1R,2S)-(-)-Pseudoephedrine | Amino alcohol | Formation of a chiral amide to direct ketone reduction. caltech.educaltech.edu |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Evans Auxiliary | Acylation and subsequent diastereoselective reactions. |

Note: The application of these specific auxiliaries for the synthesis of this compound would require experimental validation to determine yields and diastereomeric excess.

Mechanistic Investigations of Reactions Involving R 2 Chloro 1 4 Fluorophenyl Ethanol

Elucidation of Biocatalytic Reaction Mechanisms

The synthesis of enantiomerically pure (R)-2-Chloro-1-(4-fluorophenyl)ethanol is effectively achieved through the asymmetric bioreduction of its corresponding prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone. This transformation is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity.

Enzyme-Substrate Interactions and Binding Site Analysis

The stereochemical outcome of the bioreduction is dictated by the precise interactions between the substrate and the amino acid residues within the enzyme's active site. While specific structural data for a complex of a ketoreductase with 2-chloro-1-(4-fluorophenyl)ethanone is not extensively documented, insights can be drawn from studies on homologous enzymes and similar substrates.

Ketoreductases, such as those from Lactobacillus kefir (LkKRED), are well-characterized for their ability to reduce a variety of prochiral ketones. rcsb.org The active site of these enzymes typically contains a catalytic triad (B1167595) or tetrad of amino acid residues. For many short-chain dehydrogenases/reductases (SDRs), this catalytic machinery involves Serine, Tyrosine, and Lysine residues. Some studies propose an extended tetrad of Asn-Ser-Tyr-Lys that constitutes a proton relay system essential for catalysis.

The binding of the substrate, 2-chloro-1-(4-fluorophenyl)ethanone, within the active site is governed by the Prelog rule, which predicts the stereochemical course of the reduction. For the production of the (R)-enantiomer, the enzyme facilitates the delivery of a hydride ion from the cofactor to the Re-face of the ketone's carbonyl group. The orientation of the substrate is stabilized by a combination of hydrophobic and polar interactions. The 4-fluorophenyl group likely occupies a larger, more hydrophobic pocket, while the smaller chloromethyl group is situated in a smaller binding pocket.

Molecular modeling and site-directed mutagenesis studies on related ketoreductases have revealed key residues that influence substrate specificity and enantioselectivity. For instance, mutations in the loops surrounding the active site can alter the size and shape of the binding pockets, thereby accommodating different substituents on the ketone and even reversing the enantioselectivity of the reduction. rcsb.org The interaction between the substrate and the catalytic residues, such as the tyrosine hydroxyl group, is crucial for polarizing the carbonyl bond and facilitating the hydride transfer from the NADPH cofactor.

| Enzyme Family | Key Catalytic Residues | Substrate Binding Pockets | Stereochemical Control |

| Short-Chain Dehydrogenases/Reductases (SDRs) | Ser, Tyr, Lys (Catalytic Triad) | Large hydrophobic pocket for aryl group, smaller pocket for haloalkyl group. | Governed by Prelog's rule; hydride delivery to one face of the carbonyl. |

| Lactobacillus kefir Ketoreductase (mutants) | A94F, Y190F | Mutations can enlarge or shrink binding pockets to favor specific enantiomers. | Mutations can enhance or invert enantioselectivity. rcsb.org |

Cofactor Regeneration Systems in Bioreductions

The asymmetric reduction of ketones by KREDs is dependent on the nicotinamide (B372718) cofactor, typically NADPH or NADH, which serves as the hydride donor. As these cofactors are expensive, their stoichiometric use is economically prohibitive for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is essential.

A commonly employed method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol (B130326), is added to the reaction mixture in excess. The same ketoreductase (or a second dehydrogenase) oxidizes the isopropanol to acetone, which simultaneously reduces the oxidized cofactor (NADP⁺) back to its active form (NADPH). This creates a catalytic cycle for the cofactor. acs.org

| Regeneration System | Description | Co-substrate | Co-product |

| Substrate-Coupled | The primary KRED or a second dehydrogenase oxidizes a sacrificial alcohol. | Isopropanol | Acetone |

| Enzyme-Coupled | A separate dehydrogenase oxidizes a substrate to regenerate the cofactor. | Glucose | Gluconolactone |

Reaction Pathways in Derivatization and Transformation

This compound, with its two reactive centers (the hydroxyl group and the carbon-chlorine bond), can undergo various chemical transformations to yield a range of valuable derivatives.

Stereochemical Implications of Reaction Pathways

A hallmark of the SN2 reaction is the inversion of stereochemistry at the chiral center being attacked. nih.gov This phenomenon is known as the Walden inversion. In the case of this compound, the stereocenter is the carbon bearing the hydroxyl group, not the carbon undergoing substitution. However, the substitution product will have a defined stereochemistry relative to the starting material.

A particularly important derivatization is the intramolecular nucleophilic substitution to form a chiral epoxide. This is typically achieved by treating the chlorohydrin with a base (e.g., sodium hydroxide). The base deprotonates the hydroxyl group to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction. This results in the formation of (R)-2-(4-fluorophenyl)oxirane with inversion of configuration at the carbon that was bonded to the chlorine.

| Reaction Type | Mechanism | Key Feature | Stereochemical Outcome for this compound derivative |

| Intermolecular Nucleophilic Substitution | SN2 | Backside attack by an external nucleophile. | Inversion of configuration at the carbon bearing the chlorine atom. |

| Intramolecular Nucleophilic Substitution (Epoxidation) | Intramolecular SN2 | Attack by the internal alkoxide nucleophile. | Formation of a chiral epoxide with inversion of configuration. |

Advanced Analytical and Spectroscopic Characterization in the Context of R 2 Chloro 1 4 Fluorophenyl Ethanol Research

Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee) is paramount to verify the success of an asymmetric synthesis. For (R)-2-Chloro-1-(4-fluorophenyl)ethanol, this involves separating it from its corresponding (S)-enantiomer. Chiral chromatography, in both high-performance liquid (HPLC) and gas (GC) formats, represents the gold standard for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a powerful technique for separating enantiomers. The development of a robust method for this compound focuses on selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase to achieve baseline resolution between the two enantiomers.

Method Development Insights: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used for their broad enantiorecognition capabilities. For compounds like this compound, a column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) is a common starting point for method development.

The mobile phase typically consists of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is meticulously adjusted to control the retention time and the separation factor (α), which is a measure of the selectivity between the two enantiomers. In the context of pharmaceutical process control, such as in Ezetimibe synthesis, HPLC methods are crucial for monitoring the stereochemical purity of intermediates. newdrugapprovals.org While specific, validated methods for this exact intermediate are often proprietary, a typical screening approach would involve isocratic elution with varying percentages of alcohol in the alkane mobile phase, monitored by a UV detector, commonly at a wavelength around 220 nm where the phenyl ring exhibits strong absorbance. semanticscholar.org

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | 25 °C |

| Expected Elution | The (R)-enantiomer's retention time would be distinct from the (S)-enantiomer, allowing for quantification. |

Gas Chromatography (GC) for Stereoisomer Separation

Chiral Gas Chromatography (GC) offers an alternative with high resolution, particularly for volatile compounds. For a polar molecule like this compound, derivatization might be employed to increase volatility and improve peak shape, though direct analysis is often possible on modern polar capillary columns.

Method Development Insights: The key to chiral GC is the stationary phase, which is typically a cyclodextrin (B1172386) derivative coated on the inside of a fused silica capillary column. Derivatized β- and γ-cyclodextrins are particularly effective. The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin selector.

The oven temperature program is a critical parameter. A slow temperature ramp allows for the subtle differences in the interaction energies between the enantiomers and the CSP to manifest as a separation in retention time. The choice of carrier gas (e.g., helium or hydrogen) and its flow rate are optimized to maximize separation efficiency.

Table 2: Representative Chiral GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Derivatized β-cyclodextrin chiral capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temp. | 250 °C |

| Detector Temp. | 250 °C (Flame Ionization Detector - FID) |

| Oven Program | 100 °C hold for 1 min, then ramp to 180 °C at 5 °C/min |

| Expected Elution | The two enantiomers would elute at different times, enabling the calculation of enantiomeric excess from their peak areas. |

Spectroscopic Elucidation of Derived Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound and any subsequent products derived from it. By analyzing the chemical environment of each proton and carbon atom, a complete structural picture can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are used synergistically to provide a comprehensive structural analysis.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic, methine (CH-OH), and methylene (B1212753) (CH₂Cl) protons. The aromatic protons on the 4-fluorophenyl ring typically appear as a set of two multiplets due to coupling with each other and with the fluorine atom. The methine proton, being adjacent to a chiral center, an oxygen, and an aromatic ring, would appear as a multiplet, coupled to the two diastereotopic protons of the adjacent methylene group. These methylene protons would, in turn, appear as a pair of doublets of doublets.

Table 3: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H) | ~7.40 | Multiplet (dd) | ~8.5, 5.5 |

| Aromatic (2H) | ~7.10 | Multiplet (t) | ~8.7 |

| Methine (CHOH) | ~5.00 | Multiplet (dd) | ~8.0, 4.0 |

| Methylene (CH₂Cl) | ~3.75 | Multiplet (dd) | ~11.5, 4.0 |

| Methylene (CH₂Cl) | ~3.65 | Multiplet (dd) | ~11.5, 8.0 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their hybridization and chemical environment. The presence of the electronegative fluorine atom causes characteristic splitting patterns (C-F coupling) for the carbon atoms of the aromatic ring. The carbon attached to the fluorine will show a large coupling constant, with smaller couplings observed for the ortho and meta carbons. The signals for the two aliphatic carbons (one bearing the hydroxyl group and the other the chlorine atom) would appear in the upfield region of the spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analysis of structurally similar compounds such as those found in Ezetimibe synthesis pathways. nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| Aromatic C-F | ~162.5 | ~245 (d) |

| Aromatic C-H | ~128.5 | ~8 (d) |

| Aromatic C-H | ~115.5 | ~21 (d) |

| Aromatic C-ipso | ~138.0 | ~3 (d) |

| Methine (C-OH) | ~72.0 | N/A |

¹⁹F NMR for Fluorine-Containing Moieties

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool for the analysis of organofluorine compounds like this compound. wikipedia.orgnih.gov The ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly broader than that of ¹H NMR, reducing the likelihood of signal overlap and enhancing spectral dispersion. wikipedia.orgnih.gov

In the context of this compound, ¹⁹F NMR serves to unambiguously confirm the presence of the fluorine atom on the aromatic ring. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov For a fluorine atom attached to an aromatic ring, the chemical shift typically appears in the range of +80 to +170 ppm relative to a neat CFCl₃ standard, though specific values are dependent on the solvent and other substituents on the ring. ucsb.edu For instance, the chemical shift for 4-fluorophenol (B42351) is documented, providing a reference point for similar structures. spectrabase.com The electron-donating hydroxyl group and the electron-withdrawing chloroethyl side chain at the para position influence the electron density around the fluorine atom, which is reflected in its precise chemical shift.

Furthermore, coupling between the ¹⁹F nucleus and adjacent aromatic protons (³JHF) provides valuable structural information, confirming the substitution pattern of the phenyl ring. These coupling constants are typically in the range of a few Hertz. wikipedia.org

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges

| Type of Fluorine Compound | Typical Chemical Shift Range (ppm, relative to CFCl₃) |

|---|---|

| Aromatic-F (Ar-F) | -90 to -170 |

| Alkyl-F (R-CH₂F) | -200 to -220 |

| Trifluoromethyl (R-CF₃) | -50 to -70 |

Note: The chemical shift for the fluorine in this compound would fall within the Ar-F range. Specific values can be influenced by solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₈ClFO), MS is used to confirm its molecular mass and elucidate its structure.

The molecular weight of C₈H₈ClFO is approximately 174.6 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 174. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 176 with about one-third the intensity of the molecular ion peak is a definitive indicator of a monochlorinated compound. libretexts.org

The fragmentation of this compound is guided by the stability of the resulting fragments. Alcohols often undergo fragmentation via two main pathways: alpha cleavage and dehydration. libretexts.org

Alpha Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this molecule, two alpha cleavage pathways are possible:

Loss of the chloromethyl radical (•CH₂Cl), resulting in a stable, resonance-stabilized fragment ion [C₇H₆FO]⁺ at m/z 125. This is often a prominent peak.

Loss of the 4-fluorophenyl radical, leading to the [C₂H₃ClOH]⁺ fragment.

Dehydration: The elimination of a water molecule (H₂O, mass 18) from the molecular ion can occur, leading to a peak at m/z 156 (M-18). libretexts.org

Other Fragments: A strong peak at m/z 109, corresponding to the fluorophenyl cation [C₆H₄F]⁺, can also be observed due to cleavage of the bond between the aromatic ring and the chiral carbon.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 174/176 | [C₈H₈³⁵ClFO]⁺ / [C₈H₈³⁷ClFO]⁺ | Molecular Ion (M⁺, M+2) |

| 156/158 | [C₈H₆ClF]⁺• | Dehydration (Loss of H₂O) |

| 125 | [C₇H₆FO]⁺ | Alpha cleavage (Loss of •CH₂Cl) |

| 109 | [C₆H₄F]⁺ | Cleavage of C-C bond next to ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural components.

O-H Stretch: The hydroxyl (-OH) group gives rise to a strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹. libretexts.orgorgchemboulder.com The broadening is a result of intermolecular hydrogen bonding between alcohol molecules. adichemistry.com

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring typically appears as a weak to medium intensity band just above 3000 cm⁻¹, usually in the 3100-3030 cm⁻¹ range. pressbooks.pubopenstax.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl side chain are observed as medium to strong absorptions in the 2960-2850 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: The stretching vibrations within the benzene (B151609) ring produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. openstax.orglibretexts.org Bands around 1600 cm⁻¹ and 1500 cm⁻¹ are typical. libretexts.org

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the secondary alcohol appears as a strong band in the 1260-1050 cm⁻¹ range. orgchemboulder.comadichemistry.com

C-F Stretch: The carbon-fluorine bond on the aromatic ring results in a strong absorption, typically found in the 1250-1150 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond stretch gives a medium to strong absorption in the 850-550 cm⁻¹ range. researchgate.net For a primary alkyl chloride like the one present, this band is often observed between 785-650 cm⁻¹. researchgate.net

Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 900-690 cm⁻¹ range result from out-of-plane C-H bending. libretexts.org For a para-disubstituted ring, a strong band is expected in the 840-810 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3030 | Weak to Medium |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | Medium to Strong |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |

| C-F (Aromatic) | Stretching | 1250 - 1150 | Strong |

| C-Cl (Alkyl) | Stretching | 785 - 650 | Medium to Strong |

| C-H (Aromatic) | Out-of-Plane Bending | 840 - 810 | Strong |

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties like conformational stability, electronic distribution, and reactivity.

Conformational Analysis and Electronic Structure

No specific studies detailing the conformational analysis or the electronic structure of this compound using DFT were identified. Such a study would theoretically involve mapping the potential energy surface by rotating the key dihedral angles of the molecule to identify the most stable conformers. Analysis of the electronic structure would typically include visualization of molecular orbitals (HOMO and LUMO) and calculation of the electrostatic potential to understand the charge distribution and reactive sites. While DFT has been used to study intramolecular hydrogen bonding in similar molecules like 2-substituted phenols, this has not been extended to the target compound in published literature. acs.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor).

Enzyme-Substrate Binding Affinity Predictions

There are no specific molecular docking studies in the available literature that report the binding affinity of this compound with any particular enzyme. Enzymes such as halohydrin dehalogenases are known to act on similar substrates, and docking simulations would be instrumental in predicting the binding pose and estimating the binding energy, providing insights into the enzyme's specificity and efficiency. nih.govasm.org Computational studies have been used to investigate the binding of other chiral drugs, but not for this specific compound.

Rational Design of Enzyme Variants

The rational design of enzymes to improve their activity or selectivity towards a specific substrate is a significant area of protein engineering. While there are reports on the rational design of enzymes like halohydrin dehalogenases and other reductases to act on various haloalcohols or fluorinated building blocks, none of these studies specifically focus on creating variants for this compound. asm.orgrsc.org Such research would typically involve identifying key residues in the enzyme's active site through methods like molecular docking and then predicting the effect of mutations on substrate binding and catalysis. The synergy of computational tools and experimental work in this area is well-recognized. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the time-dependent behavior of a molecular system.

There is a lack of published molecular dynamics simulations specifically for this compound. MD simulations could provide valuable information on the conformational dynamics of the molecule in different solvents, its interaction with enzyme active sites over time, and the stability of potential enzyme-substrate complexes. While MD simulations are frequently used in conjunction with molecular docking to refine the understanding of chiral recognition and enzyme mechanisms, this has not been applied to the target molecule in the reviewed literature. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Enzyme Flexibility and Catalytic Loop Dynamics

The catalytic activity of enzymes is intrinsically linked to their conformational flexibility. Specific regions of the enzyme, particularly loops surrounding the active site, often exhibit dynamic behavior that is essential for substrate binding, product release, and catalysis. Molecular dynamics (MD) simulations are a powerful computational technique used to study these motions and their implications for enzyme function.

Research into ketoreductases and alcohol dehydrogenases that process substrates structurally similar to 2-chloro-1-(4-fluorophenyl)ethanone has revealed the critical role of catalytic loop dynamics in controlling substrate access to the active site and establishing the precise stereochemical environment necessary for asymmetric reduction.

A key finding from structural and computational studies on these enzymes is the presence of flexible loops that can adopt different conformations depending on the binding state of the enzyme. For instance, studies on (S)-1-phenylethanol dehydrogenase (PED), which acts on a related substrate, have identified a substrate-binding loop that undergoes a significant conformational change upon cofactor binding. nih.gov In the absence of the cofactor (apo-form), this loop is often disordered and adopts an "open" conformation. nih.gov This open state allows for the entry of the substrate and cofactor into the active site.

Upon binding of the cofactor, such as NAD+ or NADPH, the loop transitions to a more ordered "closed" conformation. nih.gov This change is crucial for catalysis as it properly orients the substrate relative to the cofactor for hydride transfer and shields the active site from the bulk solvent. nih.gov This induced-fit mechanism, driven by the flexibility of the catalytic loop, is a common theme among many dehydrogenases. nih.gov

Molecular dynamics simulations can quantify the flexibility of different regions of the enzyme by calculating the root-mean-square fluctuation (RMSF) of atomic positions over time. Higher RMSF values indicate greater flexibility. In a typical study, the RMSF of the catalytic loop residues would be significantly higher in the apo-enzyme compared to the cofactor-bound (holo) enzyme, illustrating the ordering of the loop upon cofactor binding.

Table 1: Representative Root-Mean-Square Fluctuation (RMSF) Data for a Catalytic Loop in a Ketoreductase

| Enzyme State | Catalytic Loop Residue Range | Average RMSF (Å) | Interpretation |

| Apo-Enzyme | 280-300 | 2.5 | High flexibility, "open" conformation |

| Holo-Enzyme (NADPH-bound) | 280-300 | 1.2 | Reduced flexibility, "closed" conformation |

Note: The data presented in this table is representative and intended to illustrate the typical changes in flexibility observed in catalytic loops upon cofactor binding, as inferred from molecular dynamics simulation studies on related enzymes.

Furthermore, MD simulations have been employed to understand how mutations distant from the active site can influence catalytic efficiency by altering the dynamic landscape of the enzyme. nih.gov These allosteric effects can be transmitted through the protein structure, affecting the flexibility and positioning of catalytic loops. For example, mutations can alter the equilibrium between the open and closed conformations, thereby modulating the enzyme's activity and stereoselectivity. The intricate network of interactions that governs these dynamics is a key area of investigation in the rational design and engineering of ketoreductases for the efficient synthesis of chiral alcohols like this compound. nih.gov

Applications and Derivatization Studies of R 2 Chloro 1 4 Fluorophenyl Ethanol in Medicinal Chemistry

Synthesis of Key Pharmaceutical Intermediates

The unique structural features of (R)-2-chloro-1-(4-fluorophenyl)ethanol, particularly its chiral center and the presence of a halogen, make it a sought-after precursor for various pharmacologically active molecules. Its application is most prominent in the synthesis of antifungal agents, though its potential extends to other therapeutic areas.

Precursors to Antifungal Agents

This compound and its closely related analogs are critical intermediates in the synthesis of several broad-spectrum antifungal drugs, particularly those belonging to the azole class. The stereochemistry of this precursor is often a determining factor for the antifungal activity of the final drug molecule. unimi.it

A notable example is the synthesis of luliconazole (B1675427), a potent imidazole (B134444) antifungal agent. While luliconazole itself contains a (R)-enantiomer at its chiral center, its synthesis often proceeds through the corresponding (S)-configured chiral intermediate, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This intermediate is synthesized from its corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, through highly selective bioreduction processes. acs.orgpatsnap.com These enzymatic reductions, often employing ketoreductases from various microorganisms like Lactobacillus kefiri, can achieve high yields and enantiomeric excess greater than 99%. acs.org

The synthesis of another antifungal, epoxiconazole, also relies on intermediates structurally related to this compound. The general strategy involves the reaction of a substituted phenacyl halide with a suitable nucleophile, where the chiral halohydrin moiety is a key structural element.

The following table summarizes the biocatalytic production of a key analog of this compound:

| Precursor Ketone | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Recombinant E. coli expressing ketoreductase from Lactobacillus kefiri | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% conversion | >99% | acs.org |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Lipase (B570770) from Thermomyces lanuginosus or Novozym 435® | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 43% (for luliconazole) | >99% | unimi.it |

Building Blocks for Antiviral Compounds

While the direct application of this compound in the synthesis of antiviral drugs is not extensively documented in publicly available literature, the structural motif of chiral halohydrins is of significant interest in antiviral research. The synthesis of various nucleoside and non-nucleoside reverse transcriptase inhibitors often involves chiral intermediates where a hydroxyl group and a halogen are strategically positioned. For instance, the synthesis of certain fluorinated nucleoside analogs, which are potent antiviral agents, utilizes building blocks with similar functionalities. google.compatsnap.com The development of antivirally active glycolipids has also employed chiral alcohols as key starting materials for establishing the correct stereochemistry. nih.gov

Components for Other Pharmacologically Active Molecules

The utility of this compound and its analogs extends beyond antifungal and potential antiviral applications. For instance, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a structurally related chiral building block, is a key component in the synthesis of AG7088, a rhinovirus protease inhibitor. nih.gov Furthermore, chiral intermediates like (S)-1-(2'-bromo-4'-fluorophenyl)ethanol are potential precursors for the synthesis of several anti-Alzheimer's drug candidates. nih.gov The synthesis of these molecules often involves the highly selective microbial reduction of the corresponding acetophenone. nih.gov

Scaffold for Novel Chemical Entities

The chemical reactivity of this compound allows for its transformation into a variety of other chiral molecules, making it a valuable scaffold for the generation of novel chemical entities in drug discovery programs.

Transformation into Diverse Chiral Scaffolds

The primary transformation of this compound involves its conversion into the corresponding epoxide. This is typically achieved by treatment with a base, which facilitates an intramolecular Williamson ether synthesis. The resulting chiral epoxide is a highly versatile intermediate that can be opened by a wide range of nucleophiles to introduce diverse functional groups, thereby creating new chiral scaffolds.

For example, the epoxide derived from (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a cornerstone in the synthesis of luliconazole, where it is reacted with a dithiolane moiety. unimi.it In a broader context, halohydrin dehalogenases can be used to catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides, which can then be reacted with various nucleophiles like azide, cyanide, or nitrite, leading to a diverse array of chiral β-substituted alcohols. nih.govashp.org

Exploration of Structure-Activity Relationships through Derivatization

Systematic derivatization of a lead compound is a fundamental strategy in medicinal chemistry to explore its structure-activity relationship (SAR). While specific SAR studies focusing on this compound are not widely reported, the principles of such studies can be applied to this scaffold. The key positions for modification on this molecule include the hydroxyl group, the chlorine atom, and the fluoro-substituted phenyl ring.

The following table outlines potential derivatization strategies and their expected impact on pharmacological activity:

| Position of Derivatization | Potential Modifications | Rationale for SAR Exploration |

| Hydroxyl Group | Esterification, Etherification, Conversion to other functional groups | To probe the importance of the hydroxyl group for receptor binding (e.g., as a hydrogen bond donor or acceptor) and to modify pharmacokinetic properties like lipophilicity and metabolic stability. |

| Chlorine Atom | Replacement with other halogens (Br, I), or other nucleophiles | To investigate the role of the leaving group in subsequent reactions and to explore the impact of different substituents on biological activity. |

| 4-Fluorophenyl Ring | Variation of the substituent (e.g., other halogens, alkyl, alkoxy groups) or its position on the ring | To understand the electronic and steric requirements for optimal interaction with the biological target. |

Future Directions and Research Perspectives

Development of More Sustainable and Cost-Effective Synthesis Methods

The industrial viability of (R)-2-Chloro-1-(4-fluorophenyl)ethanol is intrinsically linked to the efficiency and environmental footprint of its synthesis. Current research emphasizes a shift from traditional chemical methods, which may involve costly transition metal catalysts and harsh reaction conditions, to more sustainable biocatalytic processes.

A key area of development is the use of dynamic kinetic resolution (DKR). This process combines the enzymatic resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired (R)-enantiomer. One patented method describes a DKR process using a lipase (B570770) as the biocatalyst and an acidic resin as the racemization catalyst. google.com This approach offers advantages such as mild reaction conditions, environmental friendliness, and high selectivity, making it highly suitable for industrial-scale production. google.com

Future efforts will likely concentrate on discovering or engineering more robust enzymes that can handle higher substrate concentrations and exhibit greater tolerance to organic solvents, further improving process efficiency and cost-effectiveness.

Table 1: Comparison of Synthetic Strategies for Chiral Halohydrins

| Method | Key Features | Advantages | Challenges | Relevant Findings |

|---|---|---|---|---|

| Chemical Resolution | Use of chiral resolving agents or asymmetric catalysts (e.g., transition metals). | Well-established procedures. | Maximum 50% theoretical yield (without racemization); high cost of catalysts; potential metal contamination. | High cost of transition metals and the need for enantiomeric ligands limit industrial use. researchgate.net |

| Biocatalytic Kinetic Resolution | Enzyme-catalyzed reaction of one enantiomer from a racemate. | High enantioselectivity; mild conditions. | Maximum 50% theoretical yield. | Lipozyme TL IM-catalyzed resolution of a racemic chlorohydrin achieved 99% ee. researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the unwanted enantiomer. | Theoretically up to 100% yield; environmentally friendly. | Requires a compatible racemization catalyst that does not deactivate the enzyme. | A method using lipase and an acidic resin catalyst is described as having high industrial application value. google.com |

| Asymmetric Bioreduction | Enzymatic reduction of a prochiral ketone. | High yield and enantioselectivity (often >99% ee). | Requires stoichiometric amounts of expensive cofactors (NAD(P)H). | Whole-cell systems with cofactor regeneration can achieve high yields (99.2%) and ee (>99.9%). researchgate.net |

High-Throughput Screening for Novel Biocatalysts

The discovery of novel and improved biocatalysts is fundamental to advancing the synthesis of this compound. High-throughput screening (HTS) methods are crucial for rapidly evaluating large libraries of enzymes, such as lipases, esterases, and ketoreductases, for desired activities and selectivities.

Modern HTS assays are designed for speed and miniaturization, often employing 96-well microtiter plates. nih.gov Colorimetric and fluorogenic assays are particularly common. For example, a colorimetric HTS method for halohydrin dehalogenases—enzymes involved in halohydrin synthesis and conversion—has been developed based on the pH change that occurs during the enzymatic reaction, which is detected by an indicator like bromothymol blue. nih.gov This simple yet effective method allows for the rapid identification of active enzyme variants from mutagenesis libraries. nih.gov

Other screening strategies involve mass spectrometry (LC/MS) to directly detect product formation in small-scale reactions, offering high sensitivity and specificity. mdpi.com This approach can be used to screen crude enzyme preparations, accelerating the discovery pipeline. mdpi.com The development of HTS assays is not just about speed; it's about creating platforms that are flexible and can be adapted to screen for various properties, including enantioselectivity, substrate specificity, and stability under industrial process conditions. nih.govnih.gov Future research will focus on developing more sophisticated screening platforms, potentially integrating microfluidics and automated liquid handling to explore enzyme diversity on an even larger scale.

Table 2: High-Throughput Screening (HTS) Methods for Biocatalyst Discovery

| HTS Method | Principle | Target Enzymes | Advantages | Reference |

|---|---|---|---|---|

| pH-Indicator Assay | Detects pH change from enzyme-catalyzed reaction using a color indicator. | Halohydrin dehalogenases, Esterases, Lipases | Simple, inexpensive, applicable to whole-cell or cell-free extracts. | nih.gov |

| Chromogenic/Fluorogenic Substrates | Uses synthetic substrates that release a colored or fluorescent molecule upon reaction. | Hydrolases (Lipases, Proteases) | High sensitivity, easily automated. | nih.gov |

| Mass Spectrometry (LC/MS) | Directly detects and quantifies the product molecule. | Broadly applicable to any enzyme class. | High specificity and sensitivity; no need for modified substrates. | mdpi.com |

| FRET Substrates | Fluorescence Resonance Energy Transfer between two fluorophores on a substrate is disrupted by enzymatic cleavage. | Proteases, Nucleases | Provides real-time kinetic data. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Enzyme Design

While HTS can find useful enzymes in nature, engineering these enzymes for optimal industrial performance is often necessary. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by making the process of enzyme engineering faster and more predictable. portlandpress.com

ML algorithms can analyze large datasets from enzyme screening and sequencing to identify complex relationships between protein sequence, structure, and function. acs.org This allows researchers to predict which mutations are likely to enhance properties like activity, stability, or enantioselectivity, thereby guiding rational design and reducing the number of variants that need to be experimentally tested. portlandpress.com

Recent breakthroughs include ML-guided platforms that integrate automated gene synthesis, cell-free protein expression, and functional assays. azorobotics.com In one study, such a platform was used to evaluate over a thousand enzyme variants, leading to the identification of mutants with up to a 42-fold improvement in catalytic activity for synthesizing pharmaceutical compounds. azorobotics.com The ML models could successfully predict higher-order mutants with superior activity based on data from single mutations, significantly accelerating the design-build-test-learn cycle of directed evolution. azorobotics.com

Furthermore, generative AI models are now being used for the de novo design of enzymes, creating novel protein sequences and structures with desired functions that are not found in nature. febs.org The integration of AI and ML promises to overcome the limitations of traditional enzyme engineering, enabling the creation of highly specialized biocatalysts tailored for the synthesis of specific molecules like this compound. portlandpress.comnih.gov

Table 3: Applications of AI and Machine Learning in Enzyme Engineering

| Application Area | Description | Potential Impact on Synthesis | Reference |

|---|---|---|---|

| Sequence-Function Prediction | ML models are trained on known enzyme sequences and their activities to predict the function of new or mutated enzymes. | Faster identification of promising enzyme candidates from sequence databases. | acs.org |

| Guided Directed Evolution | AI algorithms suggest beneficial mutations, focusing experimental efforts on the most promising areas of sequence space. | Reduces library size and screening effort; accelerates the evolution of highly active and selective enzymes. | portlandpress.comazorobotics.com |

| Property Optimization | Predicts and co-optimizes multiple enzyme properties simultaneously (e.g., activity, stability, selectivity). | Development of robust biocatalysts that perform well under demanding industrial conditions. | portlandpress.com |

| De Novo Enzyme Design | Generative AI creates entirely new protein sequences and structures with a desired catalytic function. | Creation of bespoke enzymes perfectly tailored for a specific chemical transformation, unconstrained by natural evolution. | febs.org |

Expansion of Synthetic Utility in Complex Molecule Construction

This compound is a chiral building block whose value lies in its potential for elaboration into more complex, high-value molecules. Its structural motifs—a chiral secondary alcohol, a chlorine atom, and a fluorinated phenyl ring—are all features commonly found in pharmaceuticals. nih.gov

The vicinal chloro and hydroxyl groups make it an excellent precursor to the corresponding (R)-styrene oxide derivative via intramolecular cyclization. Chiral epoxides are highly versatile intermediates in organic synthesis. Furthermore, the chlorine atom can be displaced by a wide range of nucleophiles to introduce new functional groups.

Research into the synthetic applications of this compound will likely focus on its use in constructing novel pharmaceutical agents. For example, structurally similar chiral halohydrins are key intermediates in the synthesis of antifungal drugs and β3-adrenergic receptor agonists. researchgate.netsmolecule.com The presence of a fluorine atom on the phenyl ring is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to modulate a drug's metabolic stability, lipophilicity, and binding affinity. innospk.com

Future directions will involve exploring the reactivity of this compound in multi-step syntheses to generate libraries of new compounds for drug discovery programs. Its role as a chiral synthon will be critical in building molecules where precise three-dimensional arrangement of atoms is essential for biological activity.

Q & A

Q. What is the molecular structure and stereochemical configuration of (R)-2-Chloro-1-(4-fluorophenyl)ethanol?

The compound features a chiral center at the C1 position, with a chlorine atom at C2, a hydroxyl group at C1, and a para-fluorophenyl ring. The (R)-configuration is critical for its interactions in enantioselective reactions. The IUPAC name is (1R)-2-chloro-1-(4-fluorophenyl)ethanol, with molecular formula C₈H₈ClFO and molecular weight 174.60 g/mol [[2] (PubChem/CAS)].

Q. What are the established synthetic routes for producing this compound with high enantiomeric excess (ee)?

Two primary methodologies are employed:

- Enzymatic Dynamic Kinetic Resolution (DKR): Combines lipases (e.g., CRL) with acidic resins (e.g., CD550) to achieve >99% ee and 95% yield. The resin promotes racemization of the undesired enantiomer, enabling near-complete conversion .

- Microbial Reduction: Rhodotorula rubra KCh 82 reduces 2-chloro-1-(4-fluorophenyl)ethanone to the (R)-alcohol with 99% ee and >99% yield in 6 days via NADPH-dependent alcohol dehydrogenases .

Q. Table 1: Synthesis Methods Comparison

| Method | Catalyst/Strain | ee (%) | Yield (%) | Time |

|---|---|---|---|---|

| Enzymatic DKR | Lipase CRL + CD550 resin | >99 | 95.4 | 12 hours |

| Microbial Reduction | Rhodotorula rubra KCh 82 | 99 | >99 | 6 days |

| Ketoreductase | Scheffersomyces stipitis | 99.9 | 88.2 | 24–48 hrs |

Advanced Research Questions

Q. How can researchers optimize reaction parameters to minimize racemization during synthesis?

Racemization occurs via oxidation to the ketone intermediate under prolonged reaction times or improper conditions. Key optimizations:

- Temperature Control: Maintain ≤35°C to suppress spontaneous ketone formation .

- Cofactor Regeneration: Use NADPH-stabilizing systems (e.g., glucose dehydrogenase) to enhance enzyme efficiency .

- Acidic Resins in DKR: CD550 resin accelerates racemization of the (S)-enantiomer, improving ee to >99% .

Q. What analytical techniques are critical for verifying enantiomeric purity and structural integrity?

- Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., amylose derivatives).

- NMR with Chiral Shift Reagents: Europium complexes induce chemical shift differences between enantiomers .

- X-ray Crystallography (SHELX): Determines absolute configuration and crystal packing. SHELXL refines high-resolution data to confirm stereochemistry .

Q. How do enantiomeric differences [(R) vs. (S)] impact biological activity?

The (R)-enantiomer exhibits superior binding to enzymes like alcohol dehydrogenases, as seen in microbial reduction studies. For example, Saccharomyces cerevisiae achieves 99% ee for (R)-isomers but <10% for (S)-counterparts due to stereospecific active sites .

Q. Table 2: Enantiomer-Specific Activity

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Biocatalyst Affinity | High (Rhodotorula rubra) | Low |

| Oxidation Rate | Slow (resists racemization) | Fast (prone to ketone) |

Q. What strategies resolve contradictions in catalytic efficiency across studies?

Discrepancies in yield/ee often arise from:

- Cofactor Availability: NADPH-dependent systems (e.g., ADH T) outperform NADH-dependent ones (e.g., ADH A) but are costlier .

- Immobilization Techniques: Pseudomonas fluorescens lipase on silk fibroin-alginate spheres improves acylation efficiency (99% ee vs. 82% for free enzyme) .

Q. How do structural modifications (e.g., halogen substitution) affect reactivity?

Replacing the para-fluoro group with chlorine (as in 2-chloro-1-(4-chlorophenyl)ethanol) increases electrophilicity, enhancing nucleophilic substitution rates. Conversely, fluorinated analogs show higher metabolic stability in antifungal applications .

Q. Table 3: Halogen Substitution Impact

| Compound | Reactivity (Nucleophilic Substitution) | Metabolic Stability |

|---|---|---|

| This compound | Moderate | High |

| 2-Chloro-1-(4-chlorophenyl)ethanol | High | Moderate |

Methodological Recommendations

- For High-Throughput Screening: Use Scheffersomyces stipitis ketoreductase for rapid conversions (24–48 hrs) with 99.9% ee .

- For Cost-Effective Production: Optimize DKR with CD550 resin to minimize cofactor dependency and reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.